molecular formula C19H13ClN4O2S B2802407 5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034273-19-1

5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2802407
CAS No.: 2034273-19-1
M. Wt: 396.85
InChI Key: YDJZUISGDBSJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). This novel, complex tricyclic compound is disclosed in patent literature for the treatment of proliferative diseases, particularly B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its sustained activation is a key driver in the survival and proliferation of malignant B-cells. By covalently targeting a specific cysteine residue (Cys481) in the BTK active site, this inhibitor class potently suppresses BCR signaling, leading to the inhibition of cell migration, adhesion, and ultimately, the induction of apoptosis in cancerous B-cells . This product is presented as a key chemical tool for researchers exploring the intricacies of B-cell signaling, resistance mechanisms to BTK inhibition, and for in vitro and in vivo efficacy studies in hematological cancer models. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-12-2-4-17-22-14-5-6-23(9-13(14)19(26)24(17)8-12)18(25)11-1-3-15-16(7-11)27-10-21-15/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZUISGDBSJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Carbonyl Group: The carbonyl group at the 6-position of the benzo[d]thiazole ring can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

    Formation of Dipyrido[1,2-a4’,3’-d]pyrimidin Core: The dipyrido[1,2-a:4’,3’-d]pyrimidin core can be synthesized through a condensation reaction involving pyridine derivatives and suitable aldehydes or ketones.

    Coupling of the Two Cores: The final step involves coupling the benzo[d]thiazole and dipyrido[1,2-a:4’,3’-d]pyrimidin cores through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is likely to involve multiple molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Comparisons:

Compound Name Core Structure Heteroatoms Key Substituents Synthetic Challenges
Target Compound Triazatricyclo N, S, Cl Benzothiazole-6-carbonyl Stability during functionalization
DMDBTA (5) Tetraazecine N Methano bridges Reactivity with CS₂ yields byproducts
7b (1,3-bis(ethoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione) Benzimidazole N, S Ethoxymethyl, thione Unintended product from DMDBTA + CS₂

Analysis :

  • Heteroatom Diversity : The target compound incorporates sulfur (from benzothiazole) and chlorine, distinguishing it from DMDBTA (nitrogen-only) and 7b (nitrogen and sulfur). Chlorine’s electronegativity may enhance intermolecular interactions compared to ethoxymethyl groups in 7b.

Reactivity and Functional Group Interactions

  • Benzothiazole vs. Benzimidazole : The benzothiazole group in the target compound offers greater aromatic stability and electron-withdrawing effects compared to benzimidazole derivatives like 7b. This difference may influence binding affinity in pharmacological contexts or catalytic behavior.
  • Chlorine Substituent : The 13-chloro group introduces steric and electronic effects absent in DMDBTA and 7b. Chlorine’s inductive effect could polarize adjacent bonds, altering reactivity in cross-coupling or nucleophilic substitution reactions.

Crystallographic and Computational Validation

For example, SHELXL’s refinement algorithms are widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements in similar tricyclic systems.

Biological Activity

The compound 5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities supported by research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes multiple functional groups and heterocycles that contribute to its chemical properties and biological activity. It is characterized by a triazatricyclo framework fused with a benzothiazole moiety.

Synthesis Methods:
The synthesis typically involves:

  • Reaction of benzothiazole derivatives with triazine frameworks.
  • Utilization of solvents like dimethylformamide or dichloromethane under reflux conditions to facilitate cyclization and chlorination processes.

Biological Activity Overview

Research indicates that compounds with benzothiazole structures exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antibacterial effects by inhibiting key enzymes such as dihydroorotase and DNA gyrase. For instance, compounds similar to the one in focus have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various bacterial strains .
  • Antitumor Activity : Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431 and A549. The mechanism often involves promoting apoptosis and inducing cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives also show potential in reducing inflammatory markers like IL-6 and TNF-α, which are critical in various inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial properties of benzothiazole derivatives found that certain compounds exhibited MIC values ranging from 0.10 to 0.25 mg/ml against Listeria monocytogenes and Staphylococcus aureus, indicating strong antibacterial potential .
  • Antitumor Mechanism : In another investigation, a compound structurally related to the target compound was shown to significantly inhibit cancer cell proliferation and induce apoptosis at concentrations as low as 1 µM .

Comparative Analysis

The following table summarizes the biological activities observed in various benzothiazole derivatives:

Compound NameBiological ActivityMIC (µg/ml)Reference
Compound B7Antitumor1 - 4
Compound 4bAntibacterial25 - 50
Compound 11aAntibacterial0.10 - 0.25

Q & A

Basic Research Questions

Q. What are the common synthesis strategies for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and halogenation. Key optimization parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for benzothiazole coupling .
  • Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields in heterocyclic systems .
    • Validation : Monitor intermediate purity via TLC and GC at each step to ensure high final-product integrity .

Q. How can the compound’s structural configuration be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly for the benzothiazole and triazatricyclo moieties .
  • X-ray Crystallography : Resolves stereochemistry of the fused tricyclic system and confirms chloro-substituent positioning .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Enzyme inhibition assays : Target kinases or proteases due to the triazatricyclo core’s affinity for ATP-binding pockets .
  • Antimicrobial testing : Use broth microdilution for MIC determination, given halogen substituents’ bioactivity .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar triazatricyclo derivatives?

  • Methodological Answer :

  • Comparative SAR analysis : Systematically vary substituents (e.g., chloro vs. methyl groups) and correlate with activity trends .
  • Structural dynamics modeling : Molecular dynamics simulations reveal conformational flexibility impacting target binding .
  • Meta-analysis : Pool data from analogs (e.g., ethyl 6-imino derivatives) to identify statistically significant activity patterns .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment in model organisms .
  • Molecular docking : Map interactions with predicted targets (e.g., cytochrome P450 isoforms) using AutoDock Vina .

Q. How can low yields during the final cyclization step be addressed?

  • Methodological Answer :

  • Catalyst optimization : Screen alternatives (e.g., CuI for Sonogashira coupling) to reduce byproduct formation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
  • Solvent-free conditions : Minimize decomposition of heat-sensitive intermediates .

Q. What computational tools are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • QSAR modeling : Use Schrödinger’s Maestro to correlate electronic parameters (e.g., Hammett constants) with bioactivity .
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity at specific sites (e.g., the carbonyl group) .
  • Pharmacophore mapping : Identify critical interaction points using Phase or MOE .

Q. How can analytical methods be validated for purity assessment in novel derivatives?

  • Methodological Answer :

  • HPLC-DAD/MS : Combine retention time alignment with UV/Vis spectra for impurity detection .
  • Standard spiking : Introduce known impurities (e.g., des-chloro analogs) to calibrate detection limits .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify labile functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.